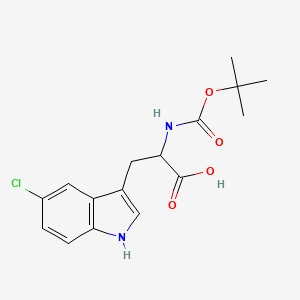

2,6-二溴-4-碘吡啶-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

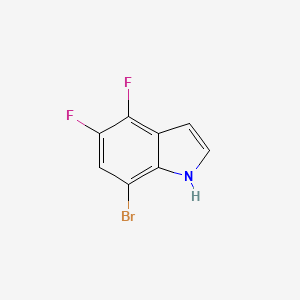

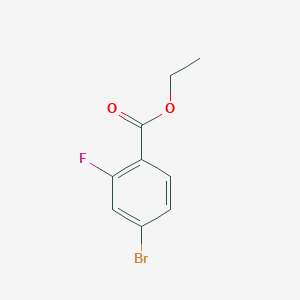

The compound 2,6-Dibromo-4-iodopyridin-3-ol is a halogenated pyridine derivative, which is a class of compounds known for their diverse chemical reactivity and significance in medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds such as 2,4,6-triazidopyridine and its derivatives, as well as 2,4-dibromopyridine, have been studied extensively. These studies provide insights into the reactivity and properties of pyridine derivatives that can be extrapolated to understand 2,6-Dibromo-4-iodopyridin-3-ol .

Synthesis Analysis

The synthesis of halogenated pyridines often involves halogenation reactions where specific halogens are introduced into the pyridine ring. For instance, 2,4,6-trifluoropyridine was diiodinated to yield a diiodo derivative, which suggests that a similar approach could be used to introduce bromine and iodine atoms into the pyridine ring to synthesize 2,6-Dibromo-4-iodopyridin-3-ol . Additionally, the 'halogen dance' reaction, a method used to synthesize 2-bromo-4-iodopyridine from 2-bromopyridine, could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the position and nature of the halogen substituents on the pyridine ring. For example, the crystal and molecular structures of a spin-labelling reagent with dibromo substitution were determined, showing the influence of halogen atoms on the overall geometry of the molecule . This information is valuable for predicting the molecular structure of 2,6-Dibromo-4-iodopyridin-3-ol, which would likely exhibit unique geometric features due to the presence of both bromine and iodine atoms.

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, including Suzuki cross-coupling, which is a powerful tool for creating carbon-carbon bonds. The regioselectivity observed in the Suzuki cross-coupling reactions of 2,4-dibromopyridine indicates that the position of halogens on the pyridine ring can influence the outcome of such reactions . This suggests that 2,6-Dibromo-4-iodopyridin-3-ol could also undergo selective cross-coupling reactions, potentially at the iodine-substituted position.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are largely determined by the nature and position of the halogen substituents. The introduction of halogens can affect the reactivity, boiling point, solubility, and density of the compound. For instance, the introduction of a benzyl group in 3-hydroxypyridine was found to lower the reactivity of the pyridol ring during iodination, which could be relevant when considering the reactivity of the hydroxyl group in 2,6-Dibromo-4-iodopyridin-3-ol . Additionally, the presence of multiple halogens could enhance the compound's reactivity in electrophilic substitution reactions.

科学研究应用

振动分析和光谱学

2-碘吡啶,一种与 2,6-二溴-4-碘吡啶-3-醇结构相似的化合物,已对其振动特性进行了广泛的研究。Sortur、Yenagi 和 Tonannavar (2008) 进行的研究提供了对 2-碘吡啶的振动分配的见解,使用 FT-拉曼和 IR 光谱测量。各种电子结构方法,包括从头算、DFT 和 MP2 方法与不同的基组,被用来计算平衡几何和振动频率。一个全面的正常坐标分析表明,2-碘吡啶中的几个正常模式是由耦合振动产生的,表明复杂的振动特性也可能存在于 2,6-二溴-4-碘吡啶-3-醇等化合物中 V. Sortur、Jayashree Yenagi、J. Tonannavar,2008。

环境化学和毒理学

虽然没有直接研究特定的化合物 2,6-二溴-4-碘吡啶-3-醇,但相关化合物已成为环境和毒理学研究的一部分。例如,Zuanazzi 等人(2020 年)进行了一项科学计量学审查,以了解 2,4-二氯苯氧乙酸 (2,4-D) 的毒性和环境影响,强调了对相关化合物进行类似研究以了解其生态和健康影响的必要性 Natana Raquel Zuanazzi、N. C. Ghisi、E. C. Oliveira,2020。

降解和环境行为

Liu 等人(2018 年)回顾了四溴双酚 A (TBBPA) 及其衍生物的转化和降解过程,提供了对溴化化合物环境行为的见解。该研究强调了各种处理方法和众多降解产物的鉴定,这可能与了解 2,6-二溴-4-碘吡啶-3-醇及其衍生物的降解途径和环境影响有关 Aifeng Liu、Zongshan Zhao、Guangbo Qu、Zhaoshuang Shen、Jianbo Shi、G. Jiang,2018。

寡核苷酸性能增强

尽管与 2,6-二溴-4-碘吡啶-3-醇没有直接关系,但 Faria 和 Ulrich (2008) 关于通过核糖修饰增强寡核苷酸性能的研究揭示了可以应用于类似杂环化合物的潜在化学修饰。这项研究可以指导未来关于增强 2,6-二溴-4-碘吡啶-3-醇 在各种应用中的性能或稳定性的研究 M. Faria、H. Ulrich,2008。

螯合和金属相互作用

Santos (2002) 综述了羟基吡啶酮(一类与吡啶醇化合物相似的二氧配体)与铝等金属的相互作用。该研究重点介绍了这些化合物的设计、金属结合相互作用和生物测定,这可能与了解 2,6-二溴-4-碘吡啶-3-醇 的螯合特性和潜在的医学用途有关 M. A. Santos,2002。

安全和危害

属性

IUPAC Name |

2,6-dibromo-4-iodopyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2INO/c6-3-1-2(8)4(10)5(7)9-3/h1,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOZSTKGYDPHJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Br)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621958 |

Source

|

| Record name | 2,6-Dibromo-4-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4-iodopyridin-3-ol | |

CAS RN |

478148-75-3 |

Source

|

| Record name | 2,6-Dibromo-4-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)